![molecular formula C25H25FN6O2 B2517837 2-(4-ethylphenyl)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1291847-17-0](/img/structure/B2517837.png)

2-(4-ethylphenyl)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

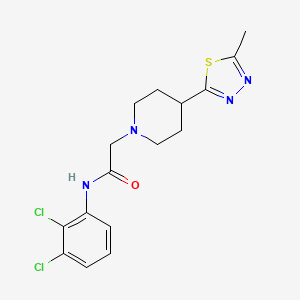

The synthesis of s-triazine derivatives incorporating various moieties such as pyrazole, piperidine, and aniline has been explored in recent studies. For instance, the synthesis of two new s-triazine derivatives was achieved, and their molecular structures were investigated using X-ray crystallography, Hirshfeld, and DFT calculations . Another study reported the synthesis of 2-methyl-7-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-arylthiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one through the hydrolysis of ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate followed by cyclization with acetic anhydride . Additionally, a simple synthesis of piperazine derivatives was achieved using a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate .

Molecular Structure Analysis

The molecular structure of s-triazine derivatives was elucidated using various computational and experimental techniques. The dominant intermolecular interactions in the synthesized compounds were identified as H...H, N...H, and H...C contacts, which control the molecular packing . The electronic properties and NMR chemical shifts were also predicted and showed good correlation with experimental data . In another study, the bond distances in the fused heterocyclic system of a pyrazolo[1,5-a][1,3,5]triazine derivative indicated aromatic-type delocalization in the pyrazole ring .

Chemical Reactions Analysis

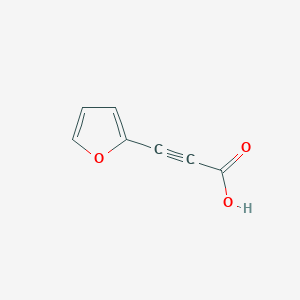

The synthesized s-triazine derivatives were found to undergo various reactions to form related heterocyclic systems. For example, the compound synthesized in was transformed into related heterocyclic systems via its reaction with various reagents. The biological activity of these compounds was also tested, revealing excellent biocidal properties in some cases .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized by their polar nature, with varying dipole moments indicating different degrees of polarity . The compounds also exhibited significant bond fixation in the heterocyclic component, as seen in the structures of 2-ethylsulfanyl-7-methyl-4-(4-methylphenyl)pyrazolo[1,5-a][1,3,5]triazine and its nitrophenyl counterpart . The biological activities of these compounds were evaluated, with some showing excellent antibacterial and antifungal activities , and others demonstrating potent inhibitory effects on bacterial biofilm and MurB enzyme .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Insights

The compound is related to the synthesis and molecular structure investigation of s-triazine derivatives, which incorporate various moieties such as pyrazole, piperidine, and aniline. These studies are crucial for understanding the intermolecular interactions that control molecular packing and for predicting electronic properties and NMR chemical shifts, thereby providing insights into the compound's potential applications in material science and pharmaceuticals (Shawish et al., 2021).

Biological Activities

Antimicrobial and Enzyme Inhibition

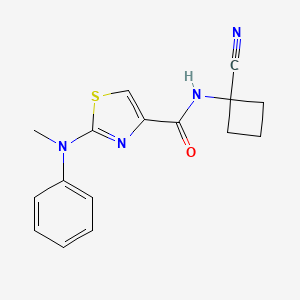

Derivatives similar to the mentioned compound have been explored for their antimicrobial activities. For instance, some hybrid molecules containing penicillanic or cephalosporanic acid moieties have shown good to moderate antimicrobial activity, indicating the potential of such compounds in developing new antibacterial agents (Başoğlu et al., 2013). Furthermore, certain derivatives have exhibited significant anti-influenza virus activity, suggesting their application in antiviral drug development (Hebishy et al., 2020).

Antituberculosis and Antifungal

Novel pyrazolyl-s-triazine derivatives have shown promising antimicrobial and antifungal activities against various microorganisms, indicating the compound's relevance in addressing infectious diseases (Sharma et al., 2017). Additionally, thiazole-aminopiperidine hybrids have been identified as potent inhibitors of Mycobacterium tuberculosis GyrB, highlighting the compound's potential in tuberculosis treatment (Jeankumar et al., 2013).

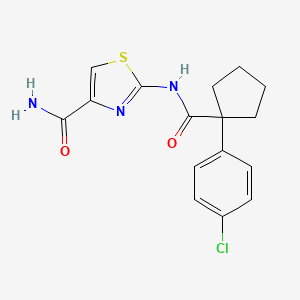

Chemical Interactions and Drug Development

The unexpected reactions of similar compounds with thiourea and their mechanisms have been studied, providing valuable insights into the chemical behavior of these molecules, which is essential for drug development and chemical synthesis (Ledenyova et al., 2018). Moreover, the synthesis and characterization of new benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition demonstrate the compound's potential in medicinal chemistry and pharmaceutical research (Reddy et al., 2014).

Eigenschaften

IUPAC Name |

2-(4-ethylphenyl)-5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[1,5-d][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25FN6O2/c1-2-18-7-9-19(10-8-18)21-15-23-25(34)31(27-17-32(23)28-21)16-24(33)30-13-11-29(12-14-30)22-6-4-3-5-20(22)26/h3-10,15,17H,2,11-14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSWPHNXGXLTCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N4CCN(CC4)C5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethylphenyl)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2H-1,3-benzodioxole-5-amido)-2-fluorophenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2517758.png)

![3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride](/img/structure/B2517759.png)

![(E)-2-amino-N-butyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2517762.png)

![N-(2-{4-[1-(mesitylsulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-N-methyl-2-pyridinamine](/img/structure/B2517763.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2517764.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2517766.png)

![3-(2-fluorophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2517767.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2517770.png)